![molecular formula C13H13F3O4 B1403653 Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate CAS No. 1053657-44-5](/img/structure/B1403653.png)

Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

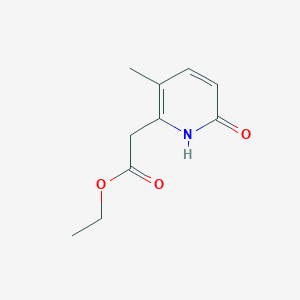

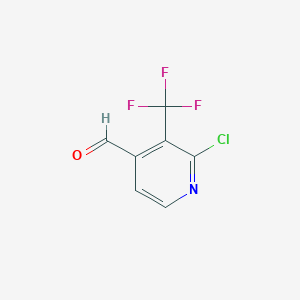

Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate is a chemical compound with the molecular formula C13H13F3O4 . It is also known by other names such as Ethyl 2-(4-(trifluoromethy)phenoxy)acetoacetate .

Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate consists of a butanoate backbone with a trifluoromethyl group and a phenoxy group attached. The InChI code for this compound isInChI=1S/C13H13F3O4/c1-3-19-12(18)11(8(2)17)20-10-6-4-9(5-7-10)13(14,15)16/h4-7,11H,3H2,1-2H3 . Physical And Chemical Properties Analysis

Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate has a molecular weight of 290.23 g/mol . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are 290.07659338 g/mol . The topological polar surface area is 52.6 Ų .Wissenschaftliche Forschungsanwendungen

Insect Pest Control

Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate and its derivatives have been studied for applications in insect pest control. Research focused on the synthesis of novel chiral butanoate esters (juvenogens) from their chiral precursors, aiming to create biochemically activated insect hormonogenic compounds. These compounds have shown potential in controlling insect pests through biochemical pathways (Wimmer et al., 2007).

Synthesis of Novel Chemical Structures

Studies have explored the synthesis of novel chemical structures using Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate. For instance, condensations with α,β-unsaturated carbonyl compounds have led to the formation of (2E,4E,6E)-ethyl 3-ethoxy-2,4,6-alkatrienoates, which are important in the preparation of unsaturated conjugated β-keto esters (Moorhoff, 2002).

Antibiofilm and Antivirulence Properties

Research identified Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate as part of a new class of sortase A inhibitors, potentially important in tackling Gram-positive pathogens. The derivatives of this compound were tested for antibiofilm activity, showing inhibition against various strains of S. aureus and S. epidermidis, suggesting its potential in antivirulence strategies (Maggio et al., 2016).

Fluorescence Properties and Synthesis of Biologically Active Compounds

Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate derivatives have been synthesized and analyzed for their fluorescence properties, contributing to the study of biologically active compounds. These studies involved spectral analysis and theoretical methods like density functional theory (DFT) and time-dependent density functional theory (TDDFT) to understand the optical properties of these compounds (Krzyżak et al., 2015).

Chemical Synthesis and Catalysis

Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate has been employed in various chemical syntheses and catalysis processes. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulation processes, leading to the formation of highly functionalized compounds, showcasing its versatility in organic synthesis (Zhu et al., 2003).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O4/c1-3-19-12(18)11(8(2)17)20-10-6-4-9(5-7-10)13(14,15)16/h4-7,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYUCOCSYIFYCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-2-[4-(trifluoromethyl)phenoxy]butanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)

![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

![2-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1403577.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)

![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1403590.png)